REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([Si](C)(C)[O:24][C:25]1[CH:26]=[C:27]([C:31]2([OH:38])[CH2:36][CH2:35][C:34](=[O:37])[CH2:33][CH2:32]2)[CH:28]=[CH:29][CH:30]=1)(C)(C)C>>[OH:38][C:31]1([C:27]2[CH:28]=[CH:29][CH:30]=[C:25]([OH:24])[CH:26]=2)[CH2:32][CH2:33][C:34](=[O:37])[CH2:35][CH2:36]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
4-[3-(tert-butyl-dimethyl-silanyloxy)-phenyl]-4-hydroxy-cyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC=1C=C(C=CC1)C1(CCC(CC1)=O)O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared in the previous step)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCC(CC1)=O)C1=CC(=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |